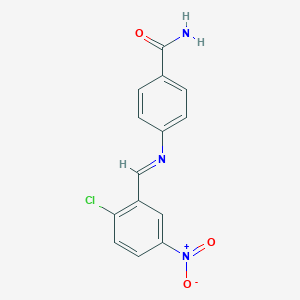
4-({2-chloro-5-nitrobenzylidene}amino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({2-chloro-5-nitrobenzylidene}amino)benzamide is an organic compound with the molecular formula C14H10ClN3O3 It is characterized by the presence of a benzamide group attached to a benzylideneamino moiety, which is further substituted with chloro and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-chloro-5-nitrobenzylidene}amino)benzamide typically involves the condensation of 2-chloro-5-nitrobenzaldehyde with 4-aminobenzamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. One common method involves the use of a Lewis acid catalyst, such as zinc chloride, in an organic solvent like ethanol. The reaction mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can further improve the sustainability of the production process.
化学反応の分析
Types of Reactions
4-({2-chloro-5-nitrobenzylidene}amino)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The benzylideneamino moiety can be oxidized to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 4-(2-Chloro-5-aminobenzylideneamino)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzylideneamino moiety.
科学的研究の応用
4-({2-chloro-5-nitrobenzylidene}amino)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique structural features make it a candidate for the design of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
作用機序
The mechanism of action of 4-({2-chloro-5-nitrobenzylidene}amino)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the nitro group can facilitate interactions with electron-rich sites, while the benzylideneamino moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways, ultimately resulting in the desired therapeutic effect.
類似化合物との比較
Similar Compounds
- 4-(2-Chloro-5-nitrobenzylideneamino)benzonitrile
- 4-(2-Chloro-5-nitrobenzylideneamino)benzenesulfonamide
- 4-(2-Chloro-5-nitrobenzylideneamino)phenol
Uniqueness
4-({2-chloro-5-nitrobenzylidene}amino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and nitro substituents enhances its reactivity and potential for diverse chemical transformations. Additionally, the benzamide moiety provides a versatile scaffold for further modifications, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C14H10ClN3O3 |
|---|---|
分子量 |
303.7g/mol |
IUPAC名 |
4-[(2-chloro-5-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H10ClN3O3/c15-13-6-5-12(18(20)21)7-10(13)8-17-11-3-1-9(2-4-11)14(16)19/h1-8H,(H2,16,19) |
InChIキー |
REUQLOXIHQTSBK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)N)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
正規SMILES |
C1=CC(=CC=C1C(=O)N)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-benzyl-2',3'-dihydrospiro[piperidine-4,2'-quinazoline]-4'(1'H)-one](/img/structure/B494536.png)

![N-[4-(6-chloropyrimidin-4-yl)sulfanylphenyl]acetamide](/img/structure/B494540.png)

![2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B494543.png)
![Methyl 3-[3-(2,4-dioxopyrimidin-1-yl)propoxy]-5-nitrothiophene-2-carboxylate](/img/structure/B494544.png)
![N-[3-(benzoylimino)-3H-phenoxazin-7-yl]-4-methylbenzamide](/img/structure/B494551.png)


